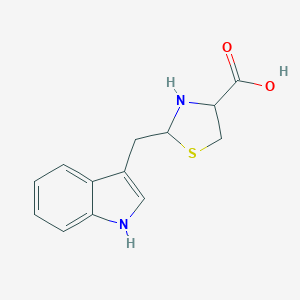

2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-13(17)11-7-18-12(15-11)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11-12,14-15H,5,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYJWACEFWLBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921656 | |

| Record name | 2-[(1H-Indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115219-07-3 | |

| Record name | 2-(3'Indolylmethyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115219073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1H-Indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc-Protected Indole-3-Carboxaldehyde and Methyl L-Cysteinate

A foundational approach involves the cyclocondensation of 1-(tert-butoxycarbonyl)indole-3-carboxaldehyde (3 ) with methyl L-cysteinate hydrochloride (4 ), as adapted from camalexin synthesis protocols. This method proceeds via a Schiff base intermediate, followed by thiazolidine ring formation.

Procedure :

-

Reaction Setup : Combine 490 mg (2 mmol) of 3 , 595 mg (3.47 mmol) of 4 , and 672 mg (6.6 mmol) of triethylamine in a 1:2 methanol/benzene mixture (6 mL).

-

Cyclocondensation : Stir at room temperature for 3 hours, followed by solvent evaporation under reduced pressure.

-

Purification : Chromatograph the residue using cyclohexane/acetone (2:1) to isolate 4´-methoxycarbonyl-1-(tert-butoxycarbonyl)-3-(thiazolidin-2´-yl)indole (5 ) as a diastereomeric mixture (85% yield).

Key Observations :

Oxidation and Decarboxylation

Subsequent oxidation of 5 to the thiazole derivative (6 ) required activated MnO (25 eq) in dry benzene, avoiding decomposition observed with PCC or DDQ. Deprotection using NaOMe (16 eq) in methanol yielded 4´-methoxycarbonyl-3-(thiazole-2´-yl)indole (7 ), which underwent alkaline hydrolysis (NaOH/NaHCO) to furnish the target carboxylic acid in 12% overall yield.

One-Pot Synthesis Using Indole-3-Carboxylic Acid and Cysteine

Solvent and Catalyst Optimization

A streamlined one-pot method, inspired by benzimidazole syntheses, replaces o-phenylenediamine with cysteine.

Procedure :

-

Reaction Mixture : Combine indole-3-carboxylic acid (2.05 g), L-cysteine (1.22 g), polyphosphoric acid (12 mL), and ethylene glycol (45 mL) in a three-neck flask.

-

Heating Protocol : Heat at 180°C for 3 hours under vigorous stirring.

-

Workup : Adjust pH to 9 with 20% NaOH under ice bath, filter, and recrystallize with ethanol to obtain the product in 82.9% yield.

Advantages :

-

Eliminates need for protective groups.

-

Polyphosphoric acid acts as both catalyst and dehydrating agent, promoting cyclization.

T3P-Assisted Mechanochemical Synthesis

Sustainable Coupling Strategy

Propylphosphonic anhydride (T3P)-mediated coupling, effective for N-acyl tryptamines, was adapted for thiazolidine formation.

Procedure :

-

Grinding Protocol : Mix indole-3-acetic acid (1 eq), cysteine methyl ester (1.2 eq), EtN (2 eq), and T3P (1.5 eq) in a stainless-steel vial with grinding balls.

-

Mechanochemical Activation : Grind at 2,500 rpm for 10 minutes, followed by 10-minute maturation.

-

Purification : Extract with EtOAc, dry over NaSO, and chromatograph (petroleum ether/EtOAc) to isolate the product.

Yield : 75–89% under optimized conditions.

Comparative Analysis of Methodologies

Table 1. Synthesis Methods and Outcomes

Mechanistic Insights

Cyclocondensation Pathway

The reaction initiates with Schiff base formation between the aldehyde group of indole-3-carboxaldehyde and the amine of cysteine. Subsequent nucleophilic attack by the thiol on the imine carbon generates the thiazolidine ring. Steric effects from the Boc group hinder side reactions, while polar solvents (e.g., ethylene glycol) enhance proton transfer.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The thiazolidine ring can be reduced to form thiazolidine-4-carboxylic acid derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions include various substituted indole derivatives, thiazolidine derivatives, and carboxylic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential pharmacological effects, particularly in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of thiazolidine compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, synthesized compounds based on thiazolidine structures have shown promising results in inhibiting bacterial growth .

- Anticancer Properties : Studies have highlighted the potential of indole-based compounds in cancer therapy. The unique structure of 2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid may enhance its efficacy as an anticancer agent through modulation of specific signaling pathways involved in tumor growth .

The compound's biological significance extends to various applications:

- Enzyme Inhibition : Interaction studies have shown binding affinity with specific enzymes, suggesting a role as a potential inhibitor in metabolic pathways. This can lead to the development of new therapeutic agents targeting metabolic disorders .

- Receptor Modulation : The indole component is known for its ability to interact with neurotransmitter receptors, which could be beneficial in neuropharmacology for treating conditions like depression and anxiety .

Materials Science

In addition to its biological applications, this compound serves as a building block for synthesizing more complex molecules in materials science:

- Synthesis of Novel Polymers : The thiazolidine structure can be utilized in polymer chemistry to create novel materials with specific properties, such as enhanced thermal stability or improved mechanical strength .

Case Study: Antimicrobial Activity

A study on synthesized derivatives of thiazolidine compounds demonstrated significant antibacterial activity against multiple bacterial strains. The synthesized compounds were derived from this compound through various chemical modifications. The results indicated that certain derivatives outperformed standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study: Anticancer Efficacy

In a separate investigation focusing on the anticancer properties of indole-based compounds, researchers found that this compound exhibited cytotoxic effects on cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The thiazolidine ring can also interact with biological molecules, enhancing the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of ITCA with structurally and functionally related compounds:

Structural Analogs

Functional Comparisons

Metabolic Pathways: ITCA is a transient metabolite of tryptamine in rat brain homogenate, peaking within 30 minutes of incubation . In contrast, Raphanusic acid arises from the glutathione conjugate of indol-3-ylmethyl isothiocyanate (ITC), linking it to glucosinolate degradation .

Antimicrobial Activity :

- Nitro-substituted derivatives (e.g., 4-nitrophenyl) exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with inhibition zones >15 mm .

- ITCA’s indole group may confer selectivity for neurological targets rather than antimicrobial ones.

Enzyme Inhibition :

- Alkyl-substituted thiazolidines (e.g., EX5) show strong inhibition (~46%) of odor-causing enzymes (e.g., S. hominis β-lyase), outperforming ITCA-derived structures .

- Indole-containing oxadiazole derivatives (e.g., compound 8q) inhibit α-glucosidase (IC₅₀ = 49.71 µM), suggesting indole’s role in enzyme binding .

Analytical Detection :

- ITCA and HPPTCA require sensitive methods (e.g., HPLC-MS/MS) for detection in biological matrices due to low concentrations .

Physicochemical Properties

Biological Activity

2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid is a compound that integrates both indole and thiazolidine structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of . Its structure features a thiazolidine ring fused with an indole moiety, which is critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Receptor Interaction : The indole ring can modulate the activity of several receptors and enzymes, influencing cellular signaling pathways.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Cytotoxic Effects : Research indicates that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound has shown promising results against various cancer cell lines. In one study, it demonstrated an IC50 value of approximately 10–30 µM against human glioblastoma and melanoma cells, indicating significant cytotoxic activity .

| Cell Line | IC50 (µM) |

|---|---|

| Human glioblastoma U251 | 10–30 |

| Human melanoma WM793 | 10–30 |

Anti-inflammatory Effects

The thiazolidine component may contribute to anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, offering a pathway for therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on Jurkat T cells and found that it significantly inhibited cell proliferation at concentrations correlating with its structural modifications .

- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with Bcl-2 protein primarily through hydrophobic contacts, suggesting a mechanism for its pro-apoptotic effects .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives?

A general approach involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBt as activating agents in CH₂Cl₂, followed by Boc deprotection with TFA and purification via silica gel chromatography . For indole-containing analogs, refluxing 3-formyl-indole-2-carboxylic acid with thiazolidinone derivatives in acetic acid with sodium acetate yields fused indole-thiazolidine compounds . Critical steps include optimizing reaction times (6–15 hours for coupling) and using gradient elution (hexane/ethyl acetate) for chromatography to isolate stereoisomers .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H NMR is essential for verifying substituent positions (e.g., indole C3-methylation and thiazolidine ring protons). For example, derivatives show distinct indole NH signals at δ 10–12 ppm and thiazolidine CH₂ resonances at δ 3–4 ppm .

- Mass spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., [M+H]⁺ or [M−H]⁻) and fragmentation patterns .

- HPLC : Purity assessment (≥95%) is achieved using reversed-phase columns with UV detection at 254 nm .

Q. How can researchers mitigate solubility challenges during in vitro assays for this compound?

Derivatization strategies, such as converting the carboxylic acid to amides (e.g., octadecyl amide) via EDCI-mediated coupling, improve lipid solubility . Alternatively, using DMSO as a co-solvent (≤1% v/v) in aqueous buffers prevents precipitation while maintaining biological activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of thiazolidine-indole derivatives?

- Core modifications : Introduce substituents at the indole C5 position (e.g., hydroxyl or methoxy groups) to enhance hydrogen bonding with target proteins .

- Side-chain variation : Replace the thiazolidine-4-carboxylic acid with bioisosteres (e.g., tetrazole or thiazole-carboxamide) to improve metabolic stability .

- Stereochemical analysis : Use chiral chromatography or X-ray crystallography to resolve (2RS,4R) diastereomers and correlate absolute configuration with activity .

Q. What experimental strategies resolve contradictions in biological data between in vitro and in vivo studies?

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS to identify rapid degradation or poor bioavailability .

- Metabolite identification : Incubate the compound with liver microsomes and characterize metabolites via tandem MS to assess off-target effects .

- Dosing regimen optimization : Adjust administration frequency or use prodrug formulations (e.g., ester prodrugs) to sustain effective concentrations .

Q. How can computational methods guide the design of novel derivatives with enhanced target selectivity?

- Molecular docking : Screen derivatives against crystal structures of target enzymes (e.g., cyclooxygenase-2 or kinases) to prioritize compounds with favorable binding poses .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict permeability and solubility .

- ADMET prediction : Tools like SwissADME forecast absorption and toxicity risks, reducing experimental attrition .

Q. What are the best practices for validating the stereochemical purity of synthetic intermediates?

- Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol gradients to resolve enantiomers .

- Circular dichroism (CD) : Compare experimental CD spectra with reference data to confirm absolute configuration .

- X-ray crystallography : Resolve crystal structures of key intermediates to unambiguously assign stereochemistry .

Methodological Notes

- Stereochemical challenges : The (2RS,4R) configuration in thiazolidine derivatives requires careful isolation via chromatography and validation using chiral analytical methods .

- Data reproducibility : Cross-validate NMR and MS results with independent synthetic batches to rule out batch-specific impurities .

- Ethical considerations : Adhere to institutional guidelines for handling hazardous intermediates (e.g., TFA) and dispose of waste according to GHS protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.